JNJ-3790339

DGKα inhibition IC₅₀ kinase assay

JNJ-3790339 is a ritanserin analog optimized for DGKα selectivity and reduced serotonin receptor activity. It demonstrates enhanced T-cell activation in murine models and induces cytotoxicity in glioblastoma/melanoma cells. For researchers requiring a well-characterized probe free from pan-DGK inhibition and confounding pharmacology, this compound ensures experimental clarity. Select purity and packaging for your study.

Molecular Formula C30H33N3OS
Molecular Weight 483.7 g/mol
Cat. No. B12412595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJNJ-3790339
Molecular FormulaC30H33N3OS
Molecular Weight483.7 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=C2CCN(CC2)CCC3=C(N=C4N(C3=O)C(=CS4)C)C)C5=CC=C(C=C5)C
InChIInChI=1S/C30H33N3OS/c1-20-5-9-24(10-6-20)28(25-11-7-21(2)8-12-25)26-13-16-32(17-14-26)18-15-27-23(4)31-30-33(29(27)34)22(3)19-35-30/h5-12,19H,13-18H2,1-4H3
InChIKeyMWZVZNTXVKGMFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JNJ-3790339: A Selective DGKα Inhibitor for Cancer and Immuno-Oncology Research


JNJ-3790339 (CAS: 93076-87-0) is a ritanserin-derived small molecule that functions as a potent and selective inhibitor of diacylglycerol kinase alpha (DGKα), a lipid kinase implicated in oncogenic signaling and T-cell anergy [1]. It exhibits an IC₅₀ of 9.6 μM against DGKα in vitro [1]. This compound is structurally classified as a 5H-thiazolo[3,2-a]pyrimidin-5-one derivative and is supplied for research use only in preclinical studies . JNJ-3790339 has demonstrated cytotoxic activity against glioblastoma and melanoma cell lines while concurrently enhancing T-cell activation, positioning it as a valuable chemical probe for investigating DGKα's dual role in tumor progression and immune checkpoint regulation [1][2].

Why Generic DGKα Inhibitors Cannot Substitute for JNJ-3790339 in Targeted Studies


General substitution among diacylglycerol kinase (DGK) inhibitors is scientifically unsound due to profound differences in isoform selectivity, off-target receptor activity, and downstream functional outcomes. Unlike the parental compound ritanserin—which exhibits moderate DGKα selectivity and retains potent serotonin (5-HT₂) receptor antagonism—JNJ-3790339 was specifically optimized to enhance DGKα specificity and minimize confounding pharmacological effects [1][2]. Pan-DGK inhibitors such as R59949 broadly inhibit type I (α, γ) and type II (θ, κ) isoforms, precluding definitive attribution of biological effects to DGKα alone . Furthermore, alternative DGKα inhibitors like AMB639752 and CU-3, while possessing distinct potency profiles, lack the direct comparative functional data against ritanserin that establishes JNJ-3790339's unique advantage in T-cell activation assays [1]. Therefore, experimental reproducibility and mechanistic clarity demand the use of a rigorously characterized, isoform-selective probe with documented functional superiority over its chemical progenitor.

JNJ-3790339: Quantified Differentiation Versus Closest Analogs and Alternatives


DGKα Inhibitory Potency: IC₅₀ Comparison with Key Structural and Functional Analogs

JNJ-3790339 inhibits DGKα with an IC₅₀ of 9.6 μM, representing a ~2.85-fold improvement in potency over the parental compound ritanserin (IC₅₀ = 27.4 μM) [1][2]. However, it is approximately 1.4-fold less potent than AMB639752 (IC₅₀ = 6.9 μM) and 16-fold less potent than the ATP-competitive inhibitor CU-3 (IC₅₀ = 0.6 μM) under comparable in vitro kinase assay conditions [2]. This intermediate potency profile, combined with its established selectivity, positions JNJ-3790339 as a balanced tool compound where maximal target engagement is not the sole priority but where avoidance of off-target liabilities and functional outcomes are paramount.

DGKα inhibition IC₅₀ kinase assay ritanserin analog

Isoform Selectivity Profile: DGKα-Specific Inhibition Versus Pan-DGK Agents

JNJ-3790339 maintains high selectivity for DGKα even at concentrations approaching its IC₉₀, exhibiting minimal inhibitory activity against closely related type I isoforms (DGKβ, DGKγ) or type IV DGKζ [1]. In contrast, the widely used pan-DGK inhibitor R59949 (IC₅₀ = 300 nM) potently inhibits DGKα and DGKγ, and moderately attenuates DGKθ and DGKκ, confounding isoform-specific interpretation . Ritanserin itself displays only moderate selectivity over DGKβ, γ, and ζ [1][2]. This improved selectivity profile of JNJ-3790339 enables cleaner dissection of DGKα-specific signaling pathways in cellular and in vivo models.

DGK isoform selectivity off-target type I DGK pan-DGK inhibitor

Functional T-Cell Activation: Direct Comparison with Parental Compound Ritanserin

In a direct head-to-head comparison, treatment of primary murine T cells with JNJ-3790339 (5 μM, 6 h) resulted in significantly enhanced T-cell activation relative to equimolar ritanserin treatment [1]. This functional improvement is consistent with JNJ-3790339's more potent and selective DGKα inhibition profile and demonstrates that the compound overcomes the limitations of ritanserin as an immune-modulatory agent. The enhanced activation was measured by standard T-cell activation markers, though exact fold-change values were not reported in the primary publication.

T-cell activation immunotherapy immune checkpoint DGKα function

Cytotoxic Efficacy in Glioblastoma and Melanoma Models: Maintained Activity with Enhanced Selectivity

Despite improved selectivity and potency against DGKα, JNJ-3790339 retains comparable cytotoxic efficacy to ritanserin in A375 (melanoma), U251 (glioblastoma), and malignant Jurkat T cells [1]. At a concentration of 15 μM, both compounds induced similar reductions in percent viability of these cancer cell lines, as quantified by alamarBlue fluorescence [1]. Dose-response experiments (5–40 μM, 48 h) confirmed that JNJ-3790339 exhibits a dose-dependent cytotoxicity profile that closely mirrors that of ritanserin, indicating that the structural modifications introduced to enhance selectivity did not compromise anti-cancer activity [1].

cytotoxicity glioblastoma melanoma cancer cell viability

Optimal Research and Preclinical Application Scenarios for JNJ-3790339


Dissecting DGKα-Specific Signaling in Glioblastoma and Melanoma

Researchers studying the role of DGKα in tumor progression and survival can employ JNJ-3790339 as a selective chemical probe. Its demonstrated cytotoxicity in A375 and U251 cells [1], combined with reduced off-target activity compared to ritanserin [2], enables more definitive attribution of observed anti-proliferative or pro-apoptotic effects to DGKα inhibition. This is particularly valuable for mechanistic studies requiring clean target engagement without the confounding influence of serotonin receptor modulation or pan-DGK inhibition.

Investigating DGKα as an Immune Checkpoint in T-Cell Biology

For immuno-oncology studies aimed at reversing T-cell anergy or enhancing T-cell receptor signaling, JNJ-3790339 offers a distinct advantage over ritanserin. Its ability to improve primary murine T-cell activation beyond the level achieved by its parent compound [1] makes it a preferred tool for ex vivo T-cell stimulation assays and for exploring combination strategies with immune checkpoint inhibitors (e.g., anti-PD-1).

Comparative Pharmacology Studies with Structurally Distinct DGKα Inhibitors

In projects requiring a comprehensive analysis of DGKα inhibitor pharmacology, JNJ-3790339 serves as a critical comparator representing the ritanserin-derived chemical series. Its intermediate potency (9.6 μM) and high isoform selectivity [2] provide a valuable reference point when benchmarking against ATP-competitive inhibitors (e.g., CU-3) or alternative allosteric modulators (e.g., AMB639752), facilitating structure-activity relationship (SAR) insights and target validation efforts.

Validating DGKα Dependency in Cell Line Panels and Patient-Derived Models

JNJ-3790339 is suitable for screening panels of cancer cell lines or primary patient-derived xenograft (PDX) models to identify tumor types that exhibit DGKα addiction. Its well-characterized selectivity profile [1] ensures that positive hits in viability or functional assays are more likely to reflect genuine DGKα dependency rather than off-target cytotoxicity, thereby improving the predictive value of such screens for subsequent in vivo studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for JNJ-3790339

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.